molecular formula C7H8O B039214 p-Cresol-(methyl-13C) CAS No. 121474-53-1

p-Cresol-(methyl-13C)

Cat. No.: B039214
CAS No.: 121474-53-1
M. Wt: 109.13 g/mol
InChI Key: IWDCLRJOBJJRNH-OUBTZVSYSA-N
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Description

p-Cresol-(methyl-13C) is a labeled form of p-Cresol, where the methyl group is isotopically enriched with carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of p-Cresol-(methyl-13C) is 13CH3C6H4OH, and it has a molecular weight of 109.13 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-(113C)methylphenol, also known as p-Cresol, is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in bacteria .

Mode of Action

4-(113C)methylphenol exhibits antioxidant and anti-inflammatory properties . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This interaction with its targets leads to a decrease in inflammation and oxidative stress.

Biochemical Pathways

4-(113C)methylphenol is metabolically activated via cytochrome P450-mediated aromatic oxidation in human liver microsomes . Oxidation of the aromatic ring leads to the formation of 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone . This bioactivation pathway is supported by the detection of glutathione (GSH) adducts in microsomal incubations of p-cresol .

Pharmacokinetics

It’s known that the compound can be toxic if ingested or exposed to the skin or eyes in high concentrations . The primary routes of exposure to this compound are through inhalation, ingestion, or dermal contact .

Result of Action

The molecular and cellular effects of 4-(113C)methylphenol’s action are primarily related to its antioxidant and anti-inflammatory properties. By scavenging free radicals and inhibiting pro-inflammatory enzymes, it can help to reduce oxidative stress and inflammation . This can potentially be beneficial for treating certain conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(113C)methylphenol. For instance, it’s known that this compound can be found in abundance in coal tar, coke, and petroleum residuals . Furthermore, it’s important to note that this compound can pose a risk to the environment, particularly water bodies .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-(methyl-13C) typically involves the methylation of phenol using a carbon-13 labeled methylating agent. One common method is the reaction of phenol with 13C-labeled methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of p-Cresol-(methyl-13C) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methyl iodide and phenol, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using distillation or recrystallization techniques .

Types of Reactions:

    Oxidation: p-Cresol-(methyl-13C) can undergo oxidation reactions to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction of p-Cresol-(methyl-13C) can yield methylcyclohexanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: p-Cresol-(methyl-13C) can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid yields 4-nitro-p-cresol-(methyl-13C).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.

    Reduction: Methylcyclohexanol.

    Substitution: 4-Nitro-p-cresol-(methyl-13C), 4-Sulfo-p-cresol-(methyl-13C).

Scientific Research Applications

p-Cresol-(methyl-13C) is widely used in various fields of scientific research:

Comparison with Similar Compounds

    p-Cresol: The non-labeled form of p-Cresol, used in similar applications but without the isotopic tracing capability.

    m-Cresol: An isomer of p-Cresol with the methyl group in the meta position, used in different chemical and industrial applications.

    o-Cresol: Another isomer with the methyl group in the ortho position, also used in various industrial processes.

Uniqueness: p-Cresol-(methyl-13C) is unique due to the presence of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific research. This isotopic labeling provides a significant advantage in studying complex biological and chemical systems, making it a valuable tool in research and development .

Properties

IUPAC Name

4-(113C)methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583898
Record name 4-(~13~C)Methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121474-53-1
Record name 4-(~13~C)Methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121474-53-1
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